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N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide

Catalog No.
S12523315
CAS No.
M.F
C11H15BrN4O
M. Wt
299.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carb...

Product Name

N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide

IUPAC Name

N-(5-bromopyridin-3-yl)-4-methylpiperazine-1-carboxamide

Molecular Formula

C11H15BrN4O

Molecular Weight

299.17 g/mol

InChI

InChI=1S/C11H15BrN4O/c1-15-2-4-16(5-3-15)11(17)14-10-6-9(12)7-13-8-10/h6-8H,2-5H2,1H3,(H,14,17)

InChI Key

UVUJDDXRHSSUJU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC(=CN=C2)Br

N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide is a chemical compound classified as a piperazine derivative. Its molecular structure features a bromopyridine moiety linked to a piperazine ring, which is further substituted with a carboxamide group. This unique configuration contributes to its potential applications in medicinal chemistry and drug development, particularly in the treatment of various diseases due to its biological activity and interaction with molecular targets .

The synthesis of N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide typically involves several key reactions:

  • Bromination of Pyridine: The process begins with the bromination of pyridine using bromine or N-bromosuccinimide (NBS) to yield 5-bromopyridine.
  • Formation of Piperazine Derivative: The 5-bromopyridine is then reacted with 4-methyl piperazine in the presence of a base such as potassium carbonate, leading to the formation of the piperazine derivative.
  • Carboxamide Formation: The final step involves introducing the carboxamide group by reacting the piperazine derivative with an acid chloride or anhydride under suitable conditions .

N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide exhibits various biological activities, making it a subject of interest in pharmacological research. The compound has shown potential as a pharmacological agent, particularly in targeting neurological disorders and infectious diseases. Its mechanism of action involves binding to specific enzymes or receptors, thereby modulating their activity and influencing biological pathways.

The synthesis methods for N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide can be summarized as follows:

  • Step 1: Bromination of pyridine to obtain 5-bromopyridine.
  • Step 2: Reaction of 5-bromopyridine with 4-methyl piperazine under basic conditions.
  • Step 3: Introduction of the carboxamide group through reaction with an acid derivative .

These synthetic routes can be optimized for yield and purity, often employing automated reactors for industrial applications.

N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide has several notable applications:

  • Medicinal Chemistry: It is investigated for its potential use in developing drugs for neurological and infectious diseases.
  • Biological Research: The compound serves as a tool for studying interactions with biological targets, such as enzymes and receptors.
  • Chemical Biology: It aids in understanding complex biological processes and pathways.
  • Industrial

Studies on N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide focus on its interactions with various molecular targets. These interactions are crucial for elucidating its pharmacological effects, including enzyme inhibition or receptor modulation. Understanding these interactions helps in predicting the compound's behavior in biological systems and its potential therapeutic applications .

N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide shares structural similarities with other compounds in the piperazine family. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
N-(Pyridin-2-yl)piperazine-1-carboxamidePiperazine ring attached to pyridineDifferent substitution pattern affecting activity
N-(Pyridin-4-yl)piperazine-1-carboxamidePiperazine ring attached to pyridineVariation in biological activity due to substitution
N-(Pyridin-3-yl)piperazine-1-sulfonamideSulfonamide group instead of carboxamidePotentially different pharmacological properties

Uniqueness

N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide is unique due to its specific substitution pattern on the bromopyridine ring, influencing both its biological activity and chemical reactivity. Compared to its analogs, it may exhibit distinct pharmacokinetic properties and binding affinities, which are critical for its application in drug development .

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

298.04292 g/mol

Monoisotopic Mass

298.04292 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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